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molecular formula C5H4F8O B1619032 2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane CAS No. 63919-03-9

2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane

Cat. No. B1619032
M. Wt: 232.07 g/mol
InChI Key: AQHKYFLVHBIQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420368

Procedure details

A 100 g mixture containing 59.0% (CF3)2CHCF2OCH3 (ether A), 20% (CF3)2C=CFOCH3 (ether B), 15.9% toluene and 150 mL water was heated in a Hastelloy™ nickel alloy tube for 3 hours at 135° C. and 6 hours at 200° C. The volatiles were bubbled through a solution of aqueous NaOH and a CaSO4 drying column, and condensed in a dry ice cooled trap to give 12.9 g HFC-236fa identified by its infrared spectrum. The liquid contents of the tube contained two layers. The upper layer, 14.9 g, was shown by 1H and 19F NMR spectroscopy to contain 16.5 wt. percent HFC-236fa and toluene. The combined HFC-236fa from the volatiles and the toluene corresponded to a yield of 15.4 g, 29.0% based on the starting ethers.
[Compound]
Name
mixture
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(CF3)2C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](C(OC)(F)F)([C:6]([F:9])([F:8])[F:7])[C:2]([F:5])([F:4])[F:3].CCOCC.C1(C)C=CC=CC=1>[Ni].O>[CH2:1]([C:6]([F:9])([F:8])[F:7])[C:2]([F:5])([F:4])[F:3]

Inputs

Step One
Name
mixture
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)C(F)(F)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
(CF3)2C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were bubbled through a solution of aqueous NaOH
CUSTOM
Type
CUSTOM
Details
a CaSO4 drying column, and condensed in a dry ice cooled trap

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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